Ortho-Bromo Substituent Confers Up to 20-Fold Potency Gain in PTP-1B Inhibition Versus Desbromo Deoxybenzoins
In a systematic SAR study of deoxybenzoin-based PTP-1B inhibitors, the introduction of an ortho-bromo substituent adjacent to the difluoromethylphosphonate warhead increased inhibitory potency by up to 20-fold compared to the corresponding desbromo analogs [1]. The most potent compound in this series (compound 15) achieved an IC50 of 120 nM against PTP-1B. The ortho-bromo substitution in the target compound (1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one) mirrors this critical pharmacophoric feature, whereas analogs lacking the bromo (e.g., 1-(4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one) or bearing a chloro substituent would be expected to exhibit attenuated potency based on this class-level SAR.
| Evidence Dimension | PTP-1B inhibitory potency (fold-change attributable to ortho-bromo) |
|---|---|
| Target Compound Data | Ortho-bromo substitution present (structural analog of the potent series) |
| Comparator Or Baseline | Desbromo deoxybenzoin analog: baseline potency; ortho-bromo analog: up to 20-fold increase |
| Quantified Difference | Up to 20-fold increase in potency (IC50 improvement from micromolar to 120 nM for the optimized lead) |
| Conditions | Recombinant human PTP-1B enzyme assay; compound 15 IC50 = 120 nM |
Why This Matters
This quantitative SAR evidence supports selection of the ortho-bromo-containing target compound for PTP-1B inhibitor programs over desbromo or chloro-substituted alternatives that lack this potency-enhancing feature.
- [1] Dufresne, C. et al. The development of potent non-peptidic PTP-1B inhibitors. Bioorganic & Medicinal Chemistry Letters 2004, 14, 1039-1042. DOI: 10.1016/j.bmcl.2003.11.025 View Source
